N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR, and HR-ESI-MS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing novel heterocyclic compounds that share core structural similarities with N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide. These compounds are characterized by their unique combinations of benzothiazole, furan, and phenyl groups, which are key to their potential applications. The synthesis processes often involve reactions of amino derivatives with carbonyl compounds to form the desired heterocycles, followed by comprehensive characterization using techniques like NMR, FT-IR, and mass spectrometry (Patel, H. S. Patel, & Shah, 2015).
Biological Activities
Several studies have explored the antimicrobial and antifungal activities of compounds structurally related to N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide. These compounds have shown promising results against a range of gram-positive and gram-negative bacteria, as well as various fungal strains. The biological activity investigations highlight the potential of these compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Molecular and Electronic Characterization
Advanced studies have also focused on the detailed molecular and electronic characterization of these compounds. Single-crystal X-ray diffraction (XRD) and density functional theory (DFT) modelling are used to investigate the structure and electronic properties. These studies provide insights into the noncovalent interactions within the compounds and their potential for further chemical modifications and applications (Cakmak et al., 2022).
Electrophilic Substitution Reactions
Research into the electrophilic substitution reactions of related compounds has been conducted to explore their reactivity patterns. These studies are crucial for understanding how these compounds can be further functionalized and modified for specific applications, including the development of new materials or pharmaceuticals (Aleksandrov et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety procedures for handling organic compounds should be followed.
Future Directions
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-16-9-10-18-19(13-16)27-21(23-18)24(14-17-7-4-12-26-17)20(25)11-8-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHBLDSTREXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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